molecular formula C20H23BrN4O3 B11449453 Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11449453
M. Wt: 447.3 g/mol
InChI Key: LMRCUAQROUNCDG-UHFFFAOYSA-N
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Description

Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction conditions involve the use of microwave irradiation, which significantly reduces the reaction time and enhances the efficiency of the process.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using similar reaction conditions. The use of microwave reactors in an industrial setting allows for the efficient and rapid production of the compound. Additionally, the process can be optimized to ensure high purity and yield, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of CDK2/cyclin A2. This inhibition leads to the disruption of the cell cycle, resulting in the induction of apoptosis in cancer cells . The compound interacts with the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C20H23BrN4O3

Molecular Weight

447.3 g/mol

IUPAC Name

cyclohexyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H23BrN4O3/c1-12-17(19(26)28-14-6-4-3-5-7-14)18(25-20(24-12)22-11-23-25)13-8-9-16(27-2)15(21)10-13/h8-11,14,18H,3-7H2,1-2H3,(H,22,23,24)

InChI Key

LMRCUAQROUNCDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC)Br)C(=O)OC4CCCCC4

Origin of Product

United States

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